N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes an oxalamide core, a piperidine ring, and an isonicotinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Isonicotinoyl Group: The isonicotinoyl group is introduced via an acylation reaction using isonicotinic acid or its derivatives.
Formation of the Oxalamide Core: The final step involves the reaction of the piperidine intermediate with oxalyl chloride and 2-methoxyethylamine to form the oxalamide core.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide can be compared with other similar compounds, such as:
N1-((1-benzoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide: Similar structure but with a benzoyl group instead of an isonicotinoyl group.
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-ethoxyethyl)oxalamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-25-11-8-19-15(22)16(23)20-12-13-4-9-21(10-5-13)17(24)14-2-6-18-7-3-14/h2-3,6-7,13H,4-5,8-12H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERDFNRVRRXCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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